tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride
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Overview
Description
tert-Butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a carbamate group, which is a functional group derived from carbamic acid.
Preparation Methods
The synthesis of tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the formamido group: This step involves the reaction of the azetidine derivative with formamide or a formamide equivalent.
Attachment of the carbamate group: This is typically done by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
tert-Butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or the carbamate group can be substituted with other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
tert-Butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of specific enzymes and proteins.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and the carbamate group play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride can be compared with other similar compounds, such as:
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride: This compound has a similar structure but lacks the formamido group.
tert-Butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride: This compound has a different substitution pattern on the azetidine ring.
tert-Butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate hydrochloride: This compound has a more complex substitution pattern on the azetidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[2-(azetidine-3-carbonylamino)ethyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)14-5-4-13-9(15)8-6-12-7-8;/h8,12H,4-7H2,1-3H3,(H,13,15)(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDNNBGDQTZTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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